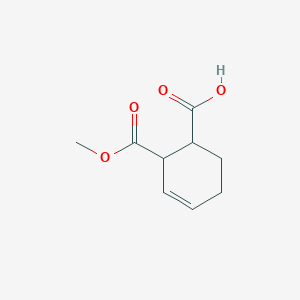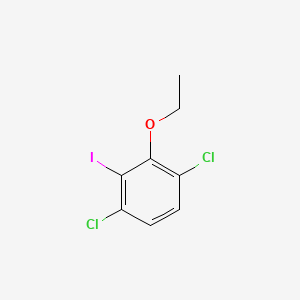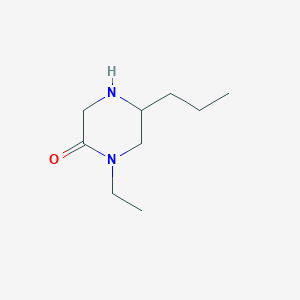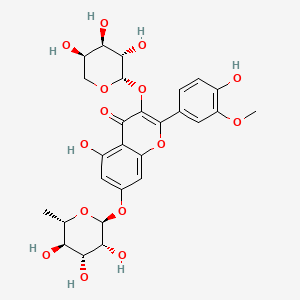
2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrophthalic acid methyl ester is an organic compound derived from tetrahydrophthalic acid. It is commonly used in various chemical processes and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of various polymers and resins, making it a valuable component in the chemical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrahydrophthalic acid methyl ester can be synthesized through the esterification of tetrahydrophthalic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of tetrahydrophthalic acid methyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps, such as distillation, to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrophthalic acid methyl ester undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Tetrahydrophthalic acid and methanol.
Reduction: Tetrahydrophthalic alcohol.
Substitution: Various substituted tetrahydrophthalic derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetrahydrophthalic acid methyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetrahydrophthalic acid methyl ester involves its ability to undergo various chemical transformations. For example, during hydrolysis, the ester group is protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of tetrahydrophthalic acid and methanol . In reduction reactions, the ester is converted to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparación Con Compuestos Similares
Similar Compounds
- Succinic anhydride
- Maleic anhydride
- Phthalic anhydride
- 3,4,5,6-tetrahydrophthalic anhydride
- cis-1,2-cyclohexanedicarboxylic anhydride
Uniqueness
Tetrahydrophthalic acid methyl ester is unique due to its specific ester functional group, which allows it to participate in a variety of chemical reactions that are not possible with the anhydride forms of similar compounds. This makes it particularly valuable in the synthesis of specialized polymers and resins .
Propiedades
Fórmula molecular |
C9H12O4 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
2-methoxycarbonylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h3,5-7H,2,4H2,1H3,(H,10,11) |
Clave InChI |
OAKAPFPXXUWHMV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C=CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032210.png)

![(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)






![6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14032270.png)
![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)



